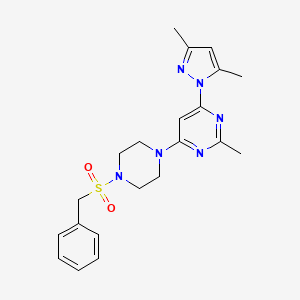
2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reactivity and Spectroscopic Characterization
The reactivity of imidazole derivatives, including those related to 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid, has been thoroughly investigated through spectroscopic characterization and computational study. These compounds have been prepared via solvent-free synthesis pathways, with their reactive properties discussed based on experimental measurements (IR, FT-Raman, NMR spectra) and computational approaches (DFT calculations, molecular dynamics simulations). Their interactions with water molecules and potential for electrophilic attack make them subjects of interest in the development of new materials and chemical sensors (Hossain et al., 2018).
Fluorescence and Chemical Sensing
A novel fluorescent compound derived from imidazole has shown good selectivity towards Co2+, indicating its potential as a chemical sensor for this metal ion. The selectivity and quenching effect presented by this compound in methanol suggest a promising avenue for the development of Co2+ fluorescent chemical sensors (Li Rui-j, 2013).
Nonlinear Optical Properties
The nonlinear optical properties of imidazole derivatives have been explored through a synergistic experimental-computational analysis. Novel tetra-substituted imidazoles have been synthesized, and their structures, along with their optical properties, were analyzed using X-ray crystallography, spectroscopic techniques, and DFT calculations. These studies not only confirm the compounds' potential applications in optoelectronic devices but also offer insights into their electronic structures (Ahmad et al., 2018).
Corrosion Inhibition
Imidazole derivatives have also been studied for their corrosion inhibition efficacy on mild steel in acidic solutions. The incorporation of OH, NH2, and OCH3 groups on these compounds significantly influences their performance as corrosion inhibitors. Experimental and theoretical investigations, including surface analysis and DFT explorations, highlight the role of these molecules in offering protection against corrosion, emphasizing their potential in materials science and engineering applications (Prashanth et al., 2021).
Antimicrobial and Antiprotozoal Activity
Research into imidazole derivatives extends into the pharmaceutical domain, where their antimicrobial and antiprotozoal activities have been evaluated. Novel imidazole-based compounds have shown promise as potential therapeutics, offering insights into the design of new drugs. These studies underscore the versatility of imidazole derivatives in contributing to various fields, from materials science to medicinal chemistry (Ismail et al., 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to be a plasma metabolite with high sensitivity and specificity, and it can be used as a bioindicator to differentiate non-small cell carcinoma patients from healthy controls .
Mode of Action
It is known that it can act as a ligand to synthesize pharmacologically important dinuclear gallium (iii) and phenyltin (iv) carboxylate metal complexes .
Biochemical Pathways
It is known that it can be used as an intermediate for pharmaceuticals and other organic synthesis .
Pharmacokinetics
As a plasma metabolite, it is likely to have specific pharmacokinetic properties that allow it to be used as a bioindicator .
Result of Action
It is known that it may play a protective role to prevent the development of lung cancer .
Action Environment
It is known that it should be handled in a well-ventilated place, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .
Análisis Bioquímico
Biochemical Properties
. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific molecular structure of 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid .
Cellular Effects
It is speculated that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .
Propiedades
IUPAC Name |
2-[4-(4-methoxyphenyl)imidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)11-6-14(8-13-11)7-12(15)16/h2-6,8H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUMPWCZJRDXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2550842.png)
![3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine](/img/structure/B2550843.png)
![1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine](/img/structure/B2550847.png)
![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2550849.png)

![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2550855.png)

![(Z)-methyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2550858.png)
![N-[(furan-2-yl)methyl]-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2550859.png)
![N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2550860.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2550862.png)
![5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2550863.png)
